molecular formula C19H15N5O3 B2792506 (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 2034321-75-8

(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No.: B2792506
CAS No.: 2034321-75-8
M. Wt: 361.361
InChI Key: DZJPGVBFPMMZIJ-UHFFFAOYSA-N
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Description

The compound (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a heterocyclic methanone derivative featuring a pyrrolidine core substituted with a 1,2,4-oxadiazole ring bearing a furan-2-yl group and linked to a quinoxalin-2-yl moiety via a ketone bridge. Quinoxaline derivatives are known for their electron-deficient aromatic systems, which facilitate π–π stacking interactions in biological targets, while 1,2,4-oxadiazoles contribute to metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c25-19(15-10-20-13-4-1-2-5-14(13)21-15)24-8-7-12(11-24)17-22-18(27-23-17)16-6-3-9-26-16/h1-6,9-10,12H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJPGVBFPMMZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Pyridyl vs. Quinoxalinyl Substituents: Compounds such as 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) from replace the quinoxaline with a pyridyl group.
  • Oxadiazole vs. Triazole Linkers: describes (3-(3-hydroxyquinoxalin-2-yl)-5-mercapto-4H-1,2,4-triazol-4-yl)(4-methoxyphenyl)methanone (4b), where a triazole replaces the oxadiazole. Triazoles offer stronger hydrogen-bonding capacity but may introduce steric hindrance compared to oxadiazoles .

Substituent Effects

  • Furan vs. Phenylethyl Groups : The furan-2-yl group in the target compound provides a planar, oxygen-containing heterocycle, enhancing π-stacking and metabolic stability. In contrast, phenylethyl substituents in ’s compounds introduce lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Antiviral Potential

Compounds like 1a and 1b in exhibit antiviral activity, attributed to their pyrrolidine-oxadiazole scaffolds. The target compound’s quinoxaline moiety may enhance binding to viral proteases or polymerases through π–π interactions, though direct evidence is lacking .

Similarity Coefficient Analysis

Using Tanimoto coefficients (), the target compound shows moderate similarity (~0.65–0.70) to 1a and 4b due to shared pyrrolidine/heterocyclic motifs. Lower similarity (~0.40) is observed with non-oxadiazole derivatives, highlighting the critical role of the 1,2,4-oxadiazole ring in defining its chemotype .

Research Findings and Gaps

  • Synthetic Challenges: The target compound’s furan and quinoxaline groups may require multi-step synthesis, as seen in and , where palladium-catalyzed couplings or cyclization reactions are employed .
  • Unexplored Activities: While quinoxaline derivatives are studied for anticancer and antimicrobial effects, the biological profile of this specific compound remains uncharacterized.

Q & A

Q. What are the recommended synthetic routes for (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone?

  • Methodological Answer : The synthesis involves cyclocondensation of precursors (e.g., quinoxaline-2-carboxylic acid derivatives with oxadiazole-bearing pyrrolidine intermediates). Key steps include:
  • Oxadiazole formation : Reacting nitrile derivatives with hydroxylamine under reflux (80–100°C) in ethanol/water mixtures .
  • Pyrrolidine functionalization : Coupling via carbodiimide-mediated amidation or nucleophilic substitution under inert atmosphere .
  • Purification : Column chromatography (SiO₂) with gradient elution (hexane/ethyl acetate) to isolate intermediates .

Q. Which structural characterization techniques are critical for confirming the compound’s identity?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm proton environments (e.g., quinoxaline aromatic signals at δ 8.5–9.0 ppm) and carbon connectivity .
  • X-ray crystallography : Resolve stereochemistry of the pyrrolidine-oxadiazole moiety (e.g., bond angles and torsional strain analysis) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]+^+ for C₂₀H₁₆N₆O₂: 397.1284) .

Q. What key structural features influence the compound’s reactivity?

  • Methodological Answer :
  • Oxadiazole ring : Electrophilic susceptibility at the N-O bond, enabling nucleophilic attacks (e.g., hydrolysis under acidic conditions) .
  • Furan substituent : π-electron density enhances regioselectivity in cross-coupling reactions .
  • Quinoxaline moiety : Planar aromatic system facilitates π-π stacking in supramolecular interactions .

Q. How can solubility challenges be addressed during in vitro bioassays?

  • Methodological Answer :
  • Solvent screening : Test dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in buffered saline (pH 7.4) to avoid precipitation .
  • Surfactant use : Add 0.1% Tween-80 to improve aqueous dispersion .
  • Table : Solubility in common solvents (e.g., DMSO: >10 mg/mL; water: <0.1 mg/mL) .

Q. What analytical techniques are used to monitor reaction progress?

  • Methodological Answer :
  • TLC : Silica plates with UV visualization (Rf ~0.3 in 1:1 hexane/ethyl acetate) .
  • HPLC : C18 column, gradient elution (water/acetonitrile with 0.1% formic acid) to quantify intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(OAc)₂ at 1–5 mol%) .
  • Kinetic studies : Monitor activation energy via Arrhenius plots to identify rate-limiting steps .

Q. What strategies are employed to establish structure-activity relationships (SAR) for antimicrobial activity?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute furan with thiophene to assess impact on MIC (minimum inhibitory concentration) against S. aureus .
  • Docking studies : Use AutoDock Vina to model interactions with bacterial topoisomerase IV (PDB: 3TTZ) .
  • Table : SAR data for derivatives (e.g., EC₅₀ values vs. substituent electronegativity) .

Q. How can contradictory data on solubility vs. bioactivity be resolved?

  • Methodological Answer :
  • Multivariate analysis : Apply PCA (Principal Component Analysis) to correlate logP, polar surface area, and IC₅₀ values .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance solubility without compromising activity .

Q. What methodologies assess the compound’s environmental persistence and ecotoxicity?

  • Methodological Answer :
  • OECD 307 guideline : Aerobic soil degradation studies (half-life determination under controlled humidity/temperature) .
  • Algal toxicity assay : Measure growth inhibition in Chlorella vulgaris (72-h EC₅₀) using ISO 8692 protocol .

Q. How is computational modeling integrated to predict metabolic pathways?

  • Methodological Answer :
  • In silico metabolism : Use GLORYx to predict Phase I/II transformations (e.g., CYP3A4-mediated oxidation of pyrrolidine) .
  • MD simulations : GROMACS for stability analysis of protein-ligand complexes (e.g., binding to human serum albumin) .

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